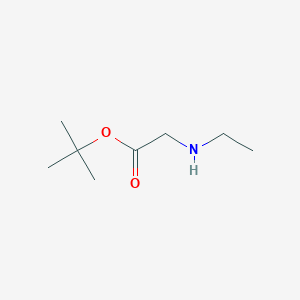

tert-Butyl 2-(ethylamino)acetate

Descripción general

Descripción

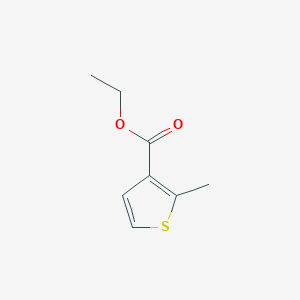

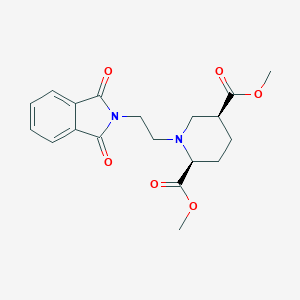

“tert-Butyl 2-(ethylamino)acetate” is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of tert-butyl esters, such as tert-Butyl 2-(ethylamino)acetate, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . Another method involves the additive reaction of acetic acid with isobutene .Molecular Structure Analysis

The molecular structure of “tert-Butyl 2-(ethylamino)acetate” consists of a tert-butyl group, an ethylamino group, and an acetate group .Physical And Chemical Properties Analysis

“tert-Butyl 2-(ethylamino)acetate” is a liquid at room temperature . It has a molecular weight of 159.23 g/mol .Aplicaciones Científicas De Investigación

Biodegradation and Fate in Environmental Systems

- ETBE and MTBE Biodegradation : Studies have identified microorganisms capable of degrading ETBE and MTBE, which are structurally related to tert-butyl 2-(ethylamino)acetate, under aerobic conditions. These compounds are initially broken down through hydroxylation, leading to various intermediates. The presence of co-contaminants can either inhibit or enhance the biodegradation process, depending on the environmental context (Thornton et al., 2020).

Chemical Synthesis and Applications

- Synthesis of Phenolic Antioxidants : Research into the synthesis of synthetic phenolic antioxidants, which include compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), reveals the importance of tert-butyl groups in stabilizing sensitive compounds against oxidative degradation. These antioxidants find applications across various industrial and commercial products to extend shelf life and enhance product stability (Liu & Mabury, 2020).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 2-(ethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-9-6-7(10)11-8(2,3)4/h9H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMGKVKXBGFCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573183 | |

| Record name | tert-Butyl N-ethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(ethylamino)acetate | |

CAS RN |

172317-17-8 | |

| Record name | tert-Butyl N-ethylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)